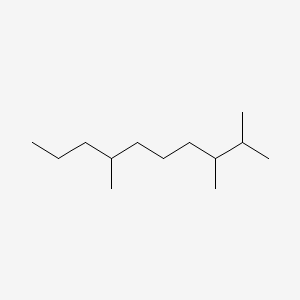

2,3,7-Trimethyldecane

Description

Structure

3D Structure

Properties

CAS No. |

62238-13-5 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

2,3,7-trimethyldecane |

InChI |

InChI=1S/C13H28/c1-6-8-12(4)9-7-10-13(5)11(2)3/h11-13H,6-10H2,1-5H3 |

InChI Key |

HTTBAQLJKLJCSR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CCCC(C)C(C)C |

Origin of Product |

United States |

Isolation, Enrichment, and Extraction Methodologies for Trimethyldecane Isomers

Solid-Phase Microextraction (SPME) Techniques

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and efficient sample preparation technology. nih.govmdpi.com It utilizes a fiber coated with a stationary phase to extract and concentrate analytes from a sample before analysis, typically by gas chromatography. nih.gov For volatile compounds like trimethyldecane, Headspace SPME (HS-SPME) is the preferred approach. sigmaaldrich.com

HS-SPME is a technique where the SPME fiber is exposed to the vapor phase (headspace) above a solid or liquid sample in a sealed vial. sigmaaldrich.com This method is ideal for capturing volatile organic compounds (VOCs) like 2,3,7-trimethyldecane while avoiding interference from non-volatile matrix components. nih.govsigmaaldrich.com The process involves the partitioning of analytes between the sample matrix, the headspace, and the fiber coating. After a set extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.govshimadzu.com

Optimization of extraction parameters is critical for achieving high sensitivity and reproducibility. Key parameters include extraction temperature and time. Increased temperature generally enhances the vapor pressure of analytes, facilitating their transfer to the headspace, but must be carefully controlled to avoid degradation. The extraction time is optimized to ensure that equilibrium or a state of reproducible pre-equilibrium is reached for the target analytes. mdpi.com Agitation of the sample can also accelerate the mass transfer of analytes into the headspace.

researchgate.netwiley.com| Parameter | Objective | General Findings and Considerations | Source |

|---|---|---|---|

| Extraction Temperature | To increase analyte vapor pressure and facilitate transfer to the headspace. | Higher temperatures lead to shorter equilibrium times but must be balanced against potential analyte degradation. For VOCs, temperatures from ambient to around 80°C are common. | |

| Extraction Time | To allow analytes to partition onto the SPME fiber, ideally reaching equilibrium. | Equilibrium times can range from minutes to over an hour depending on the analyte, matrix, and temperature. Pre-equilibrium extraction can be used if timing is precisely controlled. |

The choice of SPME fiber coating is paramount for the effective extraction of this compound. The selection is based on the principle of "like dissolves like," where the polarity of the fiber coating should match that of the analyte. sigmaaldrich.comsigmaaldrich.com Since alkanes are non-polar, non-polar fiber coatings are the most suitable choice.

Polydimethylsiloxane (PDMS) is a common non-polar coating used for extracting non-polar volatile compounds. shimadzu.comsigmaaldrich.com For a broader range of volatile compounds, including smaller molecules, fibers that combine PDMS with an adsorbent material like Divinylbenzene (DVB) or Carboxen are often employed. wiley.comsigmaaldrich.com Carboxen/PDMS fibers are particularly effective for trace-level analysis of very volatile compounds (C3-C20 range). sigmaaldrich.com The thickness of the coating also plays a role; thicker films have a higher capacity but may require longer extraction and desorption times. sigmaaldrich.com

sigmaaldrich.comsupelco.com.tw| Fiber Coating | Polarity | Primary Application | Relevance to Trimethyldecane | Source |

|---|---|---|---|---|

| 100 µm Polydimethylsiloxane (PDMS) | Non-polar | Volatile compounds, low molecular weight analytes. | Highly suitable for non-polar alkanes. | |

| 65 µm PDMS/Divinylbenzene (DVB) | Bipolar | More volatile polar analytes (e.g., alcohols, amines), but also effective for a range of VOCs. | Good general-purpose fiber that can extract trimethyldecane. |

Solvent Extraction and Distillation Approaches

Liquid-liquid extraction (LLE) is a classical separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. chromatographyonline.com For isolating non-polar compounds like this compound from a polar matrix (e.g., an aqueous sample), an extraction with a non-polar organic solvent would be effective. chromatographyonline.comyoutube.com The efficiency of the extraction can be improved by performing multiple extractions with smaller volumes of solvent. chromatographyonline.com While effective for initial cleanup and concentration, LLE can be time-consuming and require significant volumes of organic solvents. unica.it

Distillation, another fundamental separation technique, separates chemical components based on differences in their boiling points. While not practical for isolating a single isomer from a complex mixture of other isomers with very similar boiling points, it can be used as a preliminary step to fractionate a crude sample, separating the trimethyldecane fraction from compounds with significantly different volatilities.

Chromatographic Fractionation for Mixture Separation

Gas chromatography (GC) is the definitive technique for the separation and analysis of complex mixtures of volatile compounds like trimethyldecane isomers. youtube.comyoutube.com In GC, a gaseous mobile phase (carrier gas, such as helium or hydrogen) carries the vaporized sample through a column containing a stationary phase. youtube.comyoutube.com

Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases. youtube.com Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and elute first. For separating non-polar alkane isomers, a non-polar stationary phase is typically used in a long capillary column to achieve high resolution. chromforum.org The column temperature is a critical parameter; often, a temperature program is used, where the temperature is gradually increased during the run to effectively separate a wide range of compounds with varying boiling points. youtube.comyoutube.com

The separation of closely related branched alkanes, such as pentane (B18724) and hexane (B92381) isomers, has been demonstrated using specialized adsorbent materials in chromatographic columns, highlighting the capability of this technique to resolve structurally similar compounds. nih.gov The choice of stationary phase, column dimensions, carrier gas flow rate, and temperature program are all optimized to achieve the best possible separation of the target isomers. youtube.com

youtube.com| Factor | Principle | Relevance to Trimethyldecane Isomer Separation | Source |

|---|---|---|---|

| Stationary Phase | Separation is based on the differential interaction of analytes with this phase. | A non-polar phase (e.g., dimethylpolysiloxane) is used for non-polar alkanes. The choice affects the retention and selectivity. | |

| Column Dimensions | Longer, narrower columns provide higher resolution (better separation). | High-resolution capillary columns (e.g., 30-60 m length, 0.25 mm internal diameter) are required to separate closely boiling isomers. |

Table of Compounds

nist.govAdvanced Analytical Characterization of Trimethyldecane Isomers

Gas Chromatography-Mass Spectrometry (GC-MS) Platforms

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including hydrocarbon isomers. However, the complexity of samples containing multiple branched alkanes often necessitates advanced GC-MS platforms to achieve adequate separation and identification.

Comprehensive Two-Dimensional Gas Chromatography Coupled with High-Resolution Mass Spectrometry (GC×GC-QTOFMS)

For highly complex hydrocarbon mixtures where numerous isomers co-elute, one-dimensional gas chromatography is often insufficient. Comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power. In a GC×GC system, effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase, a process typically mediated by a thermal modulator. This results in a structured two-dimensional chromatogram where compounds are separated based on two independent properties, such as boiling point and polarity.

When coupled with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOFMS) detector, the analytical power is further magnified. GC×GC-QTOFMS not only offers superior chromatographic resolution but also provides accurate mass measurements, enabling the determination of elemental compositions and enhancing confidence in compound identification. This technique is particularly effective for differentiating classes of hydrocarbons, such as linear, branched, and cyclic alkanes, which form distinct patterns in the 2D chromatogram.

Application of Diverse Stationary Phases in Capillary Columns (e.g., nonpolar, medium-polar, high-polar)

The choice of stationary phase in a gas chromatography capillary column is critical for separating isomers. Different stationary phases interact with analytes based on varying chemical and physical principles, primarily polarity.

Nonpolar Stationary Phases: These are the most common type for hydrocarbon analysis. Separation is based primarily on the boiling points of the analytes. For branched alkanes like trimethyldecane isomers, elution order is influenced by the degree of branching; more compact, highly branched isomers tend to have lower boiling points and thus elute earlier than less branched isomers of the same carbon number. A common example is a polysiloxane phase like DB-1.

Medium-Polar and High-Polar Stationary Phases: These phases, often containing functional groups like cyanopropyl or polyethylene (B3416737) glycol, separate compounds based on a combination of boiling point and polarity. While alkanes are nonpolar, subtle differences in their molecular shape and charge distribution can lead to differential interactions with polar stationary phases. Using a polar column can significantly alter the elution order compared to a nonpolar column, providing an additional dimension for isomer discrimination. For instance, the retention of an analyte on a polar phase relative to a nonpolar phase can be used to classify the compound. gcms.cz The selection of a stationary phase, or a combination of phases as in GCxGC, is a crucial step in developing a method to resolve specific trimethyldecane isomers.

Mass Spectral Library Matching and Retention Index Determination for Isomer Discrimination

While mass spectrometry provides invaluable structural information, the electron ionization (EI) mass spectra of alkane isomers are often very similar, dominated by common fragment ions (e.g., m/z 43, 57, 71, 85) and sometimes lacking a distinct molecular ion. This makes unambiguous identification based on mass spectra alone nearly impossible.

To overcome this limitation, chromatographic retention data is used as a complementary and crucial identification tool. The Kovats retention index (RI) system standardizes retention times relative to the elution of n-alkanes. google.com An RI value is calculated for an analyte based on its retention time relative to the n-alkanes that elute before and after it. This value is significantly more reproducible between laboratories and instruments than raw retention time.

Since the retention index is dependent on the analyte's structure and its interaction with the stationary phase, different isomers will have distinct RI values. Databases like the NIST Mass Spectrometry Data Center compile experimental retention indices for thousands of compounds on various stationary phases. nih.govnih.gov By comparing both the mass spectrum and the experimental retention index of an unknown peak to library values, a much more confident identification can be achieved. The difference in retention indices for isomers can be stark, especially when comparing values from nonpolar and polar columns.

| Compound | CAS Number | Stationary Phase Type | Kovats Retention Index (RI) | Source |

|---|---|---|---|---|

| 2,3,7-Trimethyldecane | 62238-13-5 | Semi-standard non-polar | 1466 | nih.gov |

| 2,6,7-Trimethyldecane (B1211635) | 62108-25-2 | Semi-standard non-polar | 1058 | nih.gov |

| 2,6,7-Trimethyldecane | 62108-25-2 | Standard polar | 974.7 | nih.gov |

| 2,3,4-Trimethyldecane | 62238-15-7 | BPX-5 (non-polar) | 1260 | pherobase.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule.

Proton NMR (¹H NMR) for Methyl and Methylene (B1212753) Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of hydrogen atoms in a molecule and their neighboring environments. For a branched alkane like this compound, the ¹H NMR spectrum would show distinct signals for the protons in the methyl (CH₃), methylene (CH₂), and methine (CH) groups.

Chemical Shift : Protons in different electronic environments resonate at different frequencies (chemical shifts), typically in a range of 0.5-2.5 ppm for alkanes. fiveable.me The protons of the three methyl groups at positions 2, 3, and 7 would likely exhibit different chemical shifts due to their unique locations along the decane (B31447) chain. Similarly, the various methylene and methine protons would produce signals in the aliphatic region, with their exact shifts determined by their proximity to the methyl branches. libretexts.orgopenstax.org

Signal Splitting (Spin-Spin Coupling) : The signal for a given set of protons is split into multiple lines (a multiplet) by the influence of non-equivalent protons on adjacent carbon atoms. For example, the methine proton at C-7 would be split by the protons on C-6 and C-8, as well as the protons of the C-7 methyl group, resulting in a complex multiplet. Analysis of these splitting patterns helps to establish the connectivity of the carbon skeleton.

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a direct map of the carbon skeleton of a molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives a single sharp peak. compoundchem.comoregonstate.edu This makes it an exceptionally useful tool for distinguishing between isomers.

For this compound, which has a total of 13 carbon atoms, the number of peaks in the ¹³C NMR spectrum would correspond directly to the number of chemically non-equivalent carbon atoms. Due to the asymmetry of the molecule, all 13 carbon atoms are unique, and one would expect to see 13 distinct signals. In contrast, a more symmetric isomer would show fewer signals. For example, 2,2,9-trimethyldecane (B1194123) has greater symmetry and would therefore produce fewer than 13 signals in its ¹³C NMR spectrum. By simply counting the number of signals, one can immediately rule out certain isomeric structures. The chemical shifts of these signals, typically in the 10-60 ppm range for alkanes, further help in assigning each peak to a specific carbon atom in the structure. libretexts.org

Untargeted Metabolomics and Chemometric Analysis for Compound Profiling

Untargeted metabolomics has emerged as a powerful exploratory tool for creating a comprehensive profile of all measurable small molecules in a sample, which is particularly useful for complex mixtures of isomers like trimethyldecanes. nih.govthermofisher.comnih.gov This hypothesis-generating approach aims to measure the entirety of small molecules in a sample without preconceived bias, providing a snapshot of the metabolic state. nih.gov For volatile and semi-volatile compounds such as branched alkanes, this typically involves gas chromatography-mass spectrometry (GC-MS), a technique that separates compounds based on their physicochemical properties before detecting them. unt.eduiu.edu

The primary challenge in analyzing trimethyldecane isomers lies in their structural similarity. Isomers often have nearly identical mass spectra, making their individual identification and quantification difficult when they co-elute from the GC column. unl.eduazocleantech.com For instance, the mass spectrum for this compound might be very similar to that of 2,6,7-trimethyldecane or 2,7,7-trimethyldecane, leading to potential misidentification if relying solely on mass spectral library matching. unl.educhromforum.org

To overcome this, advanced analytical strategies are employed. High-resolution GC columns can improve the physical separation of isomers, while techniques like comprehensive two-dimensional gas chromatography (GC×GC) provide enhanced separation power. Furthermore, the use of Kovats retention indices (KI) is critical. By running a series of n-alkane standards, the retention times of unknown compounds can be converted to KI values, which are more consistent across different instruments and conditions than retention times alone. unl.edunih.govnist.gov These indices are crucial for distinguishing between closely related branched alkanes. unl.edu

Once the analytical data is acquired, chemometric analysis becomes essential for interpreting the complex datasets generated by untargeted metabolomics. iu.edumdpi.com Chemometrics uses multivariate statistics to extract meaningful information from large amounts of chemical data. mdpi.comresearchgate.net Principal Component Analysis (PCA) is a common unsupervised method used to visualize the variation within a dataset, identify outliers, and observe clustering of samples based on their metabolic profiles. researchgate.net This can reveal differences between sample groups that are not apparent from univariate analysis.

For more targeted questions, supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) or Linear Discriminant Analysis (LDA) can be used to build models that classify samples based on their chemical profiles. mdpi.comresearchgate.netnih.gov These methods can identify the specific volatile organic compounds (VOCs), including different trimethyldecane isomers, that are most important for distinguishing between sample groups. nih.gov

Table 1: Untargeted Metabolomics Workflow for Trimethyldecane Isomer Profiling

| Step | Description | Key Techniques |

|---|---|---|

| 1. Sample Preparation | Extraction of volatile and semi-volatile compounds from the sample matrix (e.g., biological tissue, environmental sample). | Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction. |

| 2. Data Acquisition | Separation and detection of compounds. Isomers are separated based on boiling point and polarity, then fragmented and detected by their mass-to-charge ratio. | Gas Chromatography-Mass Spectrometry (GC-MS), Comprehensive 2D GC (GCxGC-MS). unt.eduiu.edu |

| 3. Data Processing | Raw data is converted into a matrix of features (peaks) defined by retention time and m/z, which is then cleaned and aligned. | Deconvolution, peak picking, alignment, and normalization. |

| 4. Compound Identification | Features are tentatively identified by comparing their mass spectra and retention indices to spectral libraries and databases. | NIST Mass Spectral Library, Kovats Retention Index (KI) matching. unt.eduunl.edu |

| 5. Chemometric Analysis | Statistical analysis of the data matrix to identify patterns, classify samples, and find discriminating features. | Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA), Linear Discriminant Analysis (LDA). mdpi.comresearchgate.net |

Standardization and Reference Compound Applications

In analytical chemistry, the accuracy and reliability of measurements are paramount. This is achieved through the use of certified reference materials and standards. This compound serves as an important reference compound in the analysis of hydrocarbons. nih.govnist.gov

The primary application of this compound as a standard is in gas chromatography. Due to the difficulty in distinguishing branched alkane isomers by mass spectrometry alone, chromatographic retention data is crucial for accurate identification. unl.educhromforum.org The National Institute of Standards and Technology (NIST) includes this compound in its reference database, providing standardized data that can be used for method validation. nist.gov

One of the key uses of this compound is in the calculation of Kovats retention indices. In this system, the retention time of a compound is normalized to the retention times of adjacent n-alkanes. This provides a unitless value that is less susceptible to variations in analytical conditions such as temperature programming rate, column length, and carrier gas flow rate. unl.edu By injecting this compound as part of a mixture of standards, analysts can confirm its retention index on their specific system and use it as a benchmark for identifying this and other related compounds in unknown samples. nih.govresearchgate.net

Furthermore, this compound can be used for the following:

Method Validation: To ensure that an analytical method is performing correctly, known standards like this compound can be analyzed to check for accuracy, precision, and linearity.

Quality Control: In routine analysis, a standard can be run with each batch of samples to ensure the instrument is properly calibrated and that retention times have not shifted significantly. chromforum.org

The availability of pure this compound as a reference standard is essential for research in fields such as geochemistry, environmental science, and the analysis of insect cuticular hydrocarbons, where complex mixtures of branched alkanes are common. unl.eduosti.gov

Table 2: Comparative Data for Selected Trimethyldecane Isomers

| Compound Name | CAS Registry Number | Molecular Formula | Kovats Retention Index (Non-polar column) |

|---|---|---|---|

| This compound | 62238-13-5 | C13H28 | 1466 nih.gov |

| 2,6,7-Trimethyldecane | 62108-25-2 | C13H28 | 1058 nist.gov |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2,6,7-Trimethyldecane |

| 2,7,7-Trimethyldecane |

Synthetic Pathways and Chemical Transformations of Trimethyldecane Structures

Regioselective Synthesis of Branched Decanes

The controlled construction of the 2,3,7-trimethyldecane carbon skeleton requires precise carbon-carbon bond-forming strategies. Regioselectivity—the ability to control the position of the methyl branches along the decane (B31447) chain—is the primary challenge.

Grignard Reactions

Grignard reagents (R-Mg-X) are powerful nucleophiles widely used for forming carbon-carbon bonds, making them a cornerstone for synthesizing complex alkanes. byjus.comadichemistry.com The synthesis of this compound can be envisioned through the coupling of smaller, strategically chosen fragments. A plausible Grignard-based route involves the reaction of an appropriate Grignard reagent with an alkyl halide.

For instance, one could prepare a Grignard reagent from 1-bromo-2-methylpropane (B43306) and react it with a haloalkane such as 3-chloro-2-methyloctane. However, a more common and effective approach involves the addition of a Grignard reagent to a carbonyl compound (a ketone or aldehyde), followed by reduction of the resulting alcohol to the alkane. youtube.com

A potential pathway to this compound is outlined below:

Step 1: Reaction of 5-methyl-2-hexanone (B1664664) with isobutylmagnesium bromide. This forms a tertiary alcohol, 2,3,7-trimethyl-7-decanol.

Step 2: The resulting tertiary alcohol is then deoxygenated. This can be achieved through various methods, such as conversion to a halide or tosylate followed by reductive removal, or via a Barton-McCombie deoxygenation.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgbyjus.comlibretexts.org While it is a primary tool for synthesizing alkylbenzenes, its direct application for producing specific, highly branched alkanes is limited due to several factors. libretexts.org A key issue is the propensity for carbocation rearrangements, where the intermediate carbocation shifts to a more stable form before alkylating the ring, leading to a mixture of isomers. masterorganicchemistry.com

An indirect, multi-step synthesis using Friedel-Crafts chemistry could be devised, but it would be complex. For example, an aromatic ring could be alkylated with a specific haloalkane, followed by a second alkylation. The resulting dialkylbenzene would then need to be hydrogenated to a cycloalkane, and the ring subsequently opened and modified to yield the final acyclic alkane—a synthetically inefficient process for this target.

| Reaction Type | Description | Applicability to this compound | Key Limitations |

| Grignard Reaction | Nucleophilic addition of an organomagnesium halide (R-Mg-X) to carbonyls or coupling with alkyl halides. byjus.com | High. Can be used to assemble the carbon skeleton from smaller fragments with high regiocontrol. | Requires strictly anhydrous (dry) conditions as Grignard reagents react with water. libretexts.org |

| Friedel-Crafts Alkylation | Electrophilic aromatic substitution where an alkyl group is attached to an aromatic ring. byjus.com | Low (for direct synthesis). Can be part of a lengthy, indirect route. | Prone to carbocation rearrangements and polyalkylation, leading to low specificity for the target isomer. libretexts.orgmasterorganicchemistry.com |

Achieving a high yield of a specific branched isomer like this compound requires careful control over reaction mechanisms and conditions.

Grignard Reaction Mechanism and Control: The specificity of a Grignard-based synthesis is determined by the precise structure of the starting materials (the organohalide and the carbonyl compound or electrophile). plymouth.ac.uk The carbon-magnesium bond is highly polarized, making the carbon atom strongly nucleophilic and basic. adichemistry.com This nucleophile will attack the electrophilic carbon of a carbonyl group or the carbon bearing a leaving group in an alkyl halide. Since carbocation intermediates are not typically formed in the key bond-forming step with carbonyls, rearrangements are not a concern, ensuring the carbon skeleton is assembled as designed. Yield optimization involves using anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to stabilize the Grignard reagent, and activating the magnesium metal if necessary. adichemistry.com

Control in Other Alkylation Methods: In other alkylation strategies, such as the alkylation of enolates (the nucleophilic form of a ketone or aldehyde), regioselectivity can be controlled by the choice of reaction conditions. libretexts.org

Kinetic Control: Using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures favors the rapid removal of the most accessible proton, leading to the "kinetic" enolate.

Thermodynamic Control: Using a weaker base at higher temperatures allows an equilibrium to be established, favoring the formation of the more stable, more substituted "thermodynamic" enolate. By selecting the appropriate conditions, one can direct alkylation to a specific alpha-carbon of a ketone precursor, thereby controlling the position of a methyl branch. libretexts.org

Modern organic synthesis seeks catalysts that are more efficient, selective, and sustainable. For branched alkane synthesis, research has focused on transition-metal-catalyzed cross-coupling reactions and the use of structured catalytic materials.

Transition-Metal Cross-Coupling: Catalytic systems based on palladium, nickel, or cobalt can achieve the cross-coupling of alkyl halides with organometallic reagents (including Grignard reagents or organozincs) with high efficiency. organic-chemistry.org For example, a cobalt-catalyzed cross-coupling can join alkyl Grignard reagents with alkyl halides, even allowing for the construction of sterically congested carbon centers. organic-chemistry.org These methods offer an alternative to traditional Grignard reactions and can tolerate a wider range of functional groups.

Ruthenium on Ceria (Ru/CeO₂): Researchers have developed a Ru/CeO₂ catalyst that can selectively break C-C bonds in very large branched hydrocarbons (like squalane) to produce smaller branched alkanes without altering the branching pattern. nih.govelsevierpure.com While this is a "top-down" approach (breaking down a larger molecule) rather than a "bottom-up" synthesis, it represents a novel catalytic strategy for producing specific branched alkane distributions.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with well-defined active sites. Novel catalysts based on modified MOFs, such as zirconium-based UiO-66, have been developed for various organic syntheses. nih.gov By incorporating specific catalytic metals or functional groups into the MOF structure, it is possible to create highly selective catalysts for complex reactions, a strategy that holds future promise for tailored alkane synthesis.

Reactivity Studies of Branched Alkanes

Alkanes are generally considered to be chemically inert due to their strong, nonpolar C-C and C-H sigma bonds. However, under specific conditions, they can undergo reactions such as oxidation and halogenation, which allow for their conversion into more complex functionalized molecules.

The oxidation of an alkane involves the stepwise introduction of oxygen atoms, often described as climbing an "oxidation ladder". masterorganicchemistry.com For a branched alkane like this compound, oxidation can occur at its primary, secondary, or tertiary carbon atoms, leading to a variety of functionalized products. libretexts.org

Alcohol Formation: The initial oxidation of an alkane yields an alcohol. This is a challenging transformation to achieve with standard chemical oxidants, which often lack selectivity and can over-oxidize the molecule. However, specialized catalytic systems, including biocatalysts like cytochrome P450 enzymes, can hydroxylate alkanes with high regioselectivity. acs.org Oxidation at a secondary carbon (e.g., C-4, C-5, C-6) of this compound would yield a secondary alcohol. Oxidation at a tertiary carbon (C-2, C-3, C-7) would produce a tertiary alcohol.

Aldehyde and Ketone Formation: Primary alcohols can be further oxidized to aldehydes, while secondary alcohols are oxidized to ketones. libretexts.org Tertiary alcohols are resistant to oxidation under standard conditions. Thus, if this compound were first oxidized to a secondary alcohol (e.g., 2,3,7-trimethyldecan-5-ol), subsequent oxidation would yield the corresponding ketone (2,3,7-trimethyldecan-5-one).

Carboxylic Acid Formation: Aldehydes can be readily oxidized to carboxylic acids. libretexts.org Therefore, a terminal methyl group of this compound would need to be oxidized first to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid (e.g., 2,3,7-trimethyldecanoic acid). Converting carbonyl compounds like aldehydes and ketones into functionalized alkanes is also a significant area of research. researchgate.net

| Oxidation Step | Reactant Functional Group | Product Functional Group | Example Product from this compound |

| Step 1 | Alkane (Secondary C-H) | Secondary Alcohol | 2,3,7-Trimethyldecan-5-ol |

| Step 2 | Secondary Alcohol | Ketone | 2,3,7-Trimethyldecan-5-one |

| Step 1 | Alkane (Primary C-H) | Primary Alcohol | 2,3,7-Trimethyldecan-1-ol |

| Step 2 | Primary Alcohol | Aldehyde | 2,3,7-Trimethyldecanal |

| Step 3 | Aldehyde | Carboxylic Acid | 2,3,7-Trimethyldecanoic Acid |

Halogenation is a key reaction for functionalizing alkanes, converting them into versatile alkyl halides that can be used in many other reactions, such as the preparation of Grignard reagents. adichemistry.com

The most common method for halogenating alkanes is free-radical halogenation , which typically uses elemental chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet (UV) light or heat. masterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism.

The regioselectivity of this reaction is determined by the stability of the radical intermediate formed during the hydrogen abstraction step. youtube.com The order of radical stability is:

Tertiary > Secondary > Primary

This means that hydrogen atoms on more substituted carbons are preferentially replaced. In this compound, the hydrogen atoms at the branched positions (C-2, C-3, and C-7) are tertiary. Therefore, free-radical halogenation will predominantly yield a mixture of 2-halo-, 3-halo-, and 7-halo-2,3,7-trimethyldecane. Chlorination is generally less selective than bromination, meaning that chlorination will produce a greater mixture of isomers, including secondary and primary halides, whereas bromination will show a much higher preference for substitution at the tertiary positions. masterorganicchemistry.com

Thermal and Catalytic Cracking Processes for Smaller Hydrocarbon Production

Cracking is a fundamental process in the petroleum industry used to break down large hydrocarbon molecules into smaller, more valuable ones, such as those found in gasoline and other light distillates. shodhsagar.comlibretexts.orgchemguide.co.uk This can be achieved through either thermal or catalytic methods.

Thermal Cracking

Thermal cracking involves the use of high temperatures, typically ranging from 450°C to 750°C, and high pressures to induce the cleavage of carbon-carbon bonds. libretexts.orgchemguide.co.uk This process proceeds through a free-radical mechanism, where the hydrocarbon molecules are broken down in a somewhat random fashion. The products of thermal cracking are typically a mixture of smaller alkanes and a significant proportion of alkenes (olefins), which are valuable feedstocks for the chemical industry. libretexts.org

Catalytic Cracking

Catalytic cracking employs a catalyst, most commonly a zeolite, to facilitate the breakdown of hydrocarbons at lower temperatures (around 500°C) and pressures than thermal cracking. shodhsagar.comlibretexts.orgpsu.edu Zeolites are crystalline aluminosilicates with a porous structure that provides a high surface area for catalysis. shodhsagar.com The mechanism of catalytic cracking involves the formation of carbocation intermediates, which are more selective than the free radicals formed in thermal cracking. psu.edu This selectivity leads to a higher yield of branched alkanes and aromatic compounds, which are desirable for high-octane gasoline. shodhsagar.compsu.edu

The catalytic cracking of branched alkanes is a complex process influenced by the structure of the alkane and the properties of the catalyst. Research on the catalytic cracking of C8 aliphatic hydrocarbons over ultrastable Y zeolite has shown that branched alkanes can propagate the cracking reaction via hydride ion abstraction at Lewis sites on the catalyst. researchgate.net Studies on the catalytic cracking of vacuum gasoil, which contains a mixture of hydrocarbons including C13-C40 alkanes, have demonstrated that the composition of the feedstock significantly impacts the product yields. mdpi.comresearchgate.net For instance, a feedstock rich in saturates (alkanes) tends to produce higher yields of gasoline and C3-C4 gases. mdpi.com

Detailed experimental data on the specific product distribution from the catalytic cracking of this compound is scarce in the public domain. However, based on the principles of catalytic cracking of branched alkanes, it is expected to yield a mixture of smaller, highly branched alkanes and alkenes, as well as some aromatic compounds. The table below provides a hypothetical product distribution based on the general principles of catalytic cracking of a C13 branched alkane over a zeolite catalyst.

Hypothetical Product Distribution from Catalytic Cracking of a C13 Branched Alkane

| Product Category | Carbon Number Range | Potential Products |

| Light Gases | C1 - C4 | Methane, Ethane, Propane, Butane, Isobutane, Propene, Butenes |

| Gasoline Fraction | C5 - C10 | Pentanes, Hexanes, Heptanes, Octanes, Nonanes, Decanes (highly branched isomers), Cycloalkanes, Aromatics (Benzene, Toluene, Xylenes) |

| Light Gas Oil | C11 - C12 | Branched and cyclic C11-C12 hydrocarbons |

| Coke | - | Carbonaceous deposits on the catalyst |

It is important to note that the actual product yields would be highly dependent on the specific reaction conditions (temperature, pressure, catalyst type, and residence time).

Role in Complex Chemical Syntheses as Intermediates

Branched alkanes, including trimethyldecane structures, can serve as intermediates in various chemical syntheses, although their direct functionalization can be challenging due to their general inertness. perlego.com Their primary role as intermediates often involves their transformation into more reactive species.

For instance, alkanes can be halogenated to produce alkyl halides, which are versatile intermediates in organic synthesis. stackexchange.com These alkyl halides can then participate in a variety of coupling reactions to form more complex molecules. stackexchange.com However, the halogenation of a complex alkane like this compound would likely lead to a mixture of isomers, making it a less common starting point for the synthesis of a specific, complex target molecule in a laboratory setting. stackexchange.com

In industrial applications, branched alkanes are key components of fuels and lubricants. Their structure is often the desired endpoint of synthetic processes, such as the synthesis of branched high-molecular-weight alkanes for use as synthetic lubricants or in geochemical studies. jst.go.jp Methodologies for the synthesis of such complex alkanes often involve multi-step sequences, for example, employing dithiane chemistry followed by desulfurization to construct the carbon skeleton. jst.go.jp

While specific examples of this compound being used as a direct intermediate in a complex multi-step synthesis are not prominent in the surveyed literature, the broader class of branched alkanes is fundamental to the petrochemical industry. They are often the products of isomerization or cracking reactions and are then blended into final products like gasoline to enhance properties such as octane (B31449) number. shodhsagar.com

Environmental Fate and Degradation Pathways of Trimethyldecane Isomers

Biodegradation Mechanisms by Microbial Communities

Microbial degradation is a primary pathway for the removal of alkanes from the environment. researchgate.net However, the efficiency of this process is highly dependent on the molecular structure of the alkane and the prevailing environmental conditions.

Aerobic Degradation: In the presence of oxygen, many microorganisms can degrade alkanes. nih.gov The initial and most critical step is the oxidation of the alkane, which is typically catalyzed by monooxygenase enzymes, such as cytochrome P450 or alkane hydroxylase (AlkB). researchgate.net For a branched alkane like 2,3,7-trimethyldecane, the oxidation can occur at a terminal methyl group or a sub-terminal carbon atom. Terminal oxidation leads to the formation of a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. This fatty acid can then enter the β-oxidation pathway for complete metabolism. researchgate.net Sub-terminal oxidation produces a secondary alcohol, which is converted to a ketone. The presence of methyl branches can sterically hinder enzymatic attack, making the process slower compared to linear alkanes. nih.gov

Anaerobic Degradation: In the absence of oxygen, the degradation of alkanes is more challenging but has been observed in various microbial communities, particularly sulfate-reducing bacteria and archaea. awi.denih.gov One established mechanism for anaerobic activation of alkanes is the addition of the hydrocarbon to a fumarate (B1241708) molecule, a reaction catalyzed by alkylsuccinate synthase (ass) or glycyl-radical enzymes. researchgate.netawi.de This results in the formation of an alkylsuccinate derivative. For this compound, this would lead to a (2,3,7-trimethyldecyl)succinate, which can then be further metabolized through a modified β-oxidation pathway. Another known anaerobic mechanism, primarily in archaea, involves the use of methyl-coenzyme M reductase-like enzymes to activate the alkane. nih.gov

The structure of an alkane significantly influences its biodegradability and, consequently, its environmental persistence.

Increased Stability: Branched alkanes like this compound are thermodynamically more stable than their straight-chain counterparts (e.g., n-tridecane). nih.govchemistryviews.org This inherent stability means more energy is required to break their chemical bonds.

Steric Hindrance: The methyl groups in this compound create steric hindrance, which can impede the access of microbial enzymes to the carbon backbone. nih.gov This is particularly true for enzymes that preferentially attack the terminal ends of alkane chains. The branching at positions 2 and 3 creates a particularly complex structure that can be resistant to degradation.

The U.S. Environmental Protection Agency (EPA) provides predicted half-life data for a similar isomer, 2,6,8-trimethyldecane (B1199641), which can serve as an estimate.

| Compartment/Process | Predicted Half-Life |

|---|---|

| Biodegradation | 5.62 days |

| Atmospheric Hydroxylation | 2.09 x 10-11 cm3/molecule-sec (Rate) |

| Fish Biotransformation | 5.89 days |

The microbial degradation of this compound is expected to produce a series of intermediate compounds before complete mineralization to CO2 and water.

| Degradation Pathway | Initial Products | Subsequent Products |

|---|---|---|

| Aerobic (Terminal Oxidation) | 2,3,7-trimethyldecan-1-ol | 2,3,7-trimethyldecanal, 2,3,7-trimethyldecanoic acid |

| Aerobic (Sub-terminal Oxidation) | Various secondary alcohols (e.g., 2,3,7-trimethyldecan-4-ol) | Corresponding ketones (e.g., 2,3,7-trimethyldecan-4-one) |

| Anaerobic (Fumarate Addition) | (2,3,7-trimethyldecyl)succinic acid | Further metabolites via β-oxidation |

These intermediates are generally more water-soluble and less persistent than the parent compound, though some may exhibit their own toxicological properties.

Hydrolytic Stability and Transformation Kinetics in Aqueous Media

Alkanes, including this compound, are characterized by non-polar C-C and C-H bonds. These bonds are not susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, this compound is considered to be hydrolytically stable, and this process is not a significant transformation pathway in aqueous environments. nih.gov

Sorption and Transport Phenomena in Environmental Compartments

The transport and distribution of this compound in the environment are largely controlled by its high hydrophobicity and low water solubility.

Sorption: Due to its non-polar nature, this compound will strongly partition from water to organic phases. In soil and sediment, it will adsorb to organic matter. au.dkhnu.edu.cn This process, quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), reduces the concentration of the compound in the aqueous phase, thereby limiting its mobility and bioavailability. epa.gov The predicted Koc for the isomer 2,6,8-trimethyldecane is 1.41 x 10³ L/kg, indicating significant sorption potential. epa.gov

Transport: The strong sorption to soil and sediment particles limits the transport of this compound via water flow. hnu.edu.cn Leaching into groundwater is expected to be minimal. Transport may occur if the compound is adsorbed to mobile soil particles or colloids. researchgate.net Due to its volatility, some transport can occur through the atmosphere, but its high molecular weight limits long-range atmospheric transport compared to smaller alkanes.

Ecological and Biological Significance of Trimethyldecane Isomers

Roles in Interspecies Chemical Communication

Volatile organic compounds are crucial for communication across different species. 2,3,7-Trimethyldecane has been detected in contexts suggesting its involvement in signaling and interaction, particularly in the realms of plant, microbial, and insect ecology.

Plant-Microbe Interactions

This compound is a component of the volatile emissions of numerous plants, where it may contribute to defense mechanisms or symbiotic relationships. For instance, it has been identified in the volatile profile of Arctostaphylos uva-ursi (bearberry), a plant with known medicinal properties. mdpi.com It is also a constituent of the essential oil of Rosa roxburghii (Cili fruit), an extract that has demonstrated antibacterial activity against pathogenic bacteria like Staphylococcus aureus. caas.cn

The compound is also present in the volatile emissions of food products. Studies have detected this compound in the aroma profile of ready-to-eat salads and herbaceous peony tea. helsinki.firsc.org Its presence has also been confirmed in the volatile constituents of the prickly pear cactus, Opuntia ficus indica, and the roots of Ensete gilletii, both of which are used in traditional medicine and have shown antimicrobial properties. ekb.egfutminna.edu.ng This recurring presence in plants with antimicrobial characteristics suggests a potential role in defending against microbial pathogens.

Insect-Host/Fungi Interactions

In the fungal kingdom, this compound has been identified as one of the many volatile compounds produced by the filamentous fungus Aspergillus niger. researchgate.net Fungal VOCs are known to mediate interactions with other organisms, including insects.

The compound and its isomers appear to play a role in the chemical ecology of insects. A study on the oviposition behavior of the cotton bollworm moth, Helicoverpa armigera, found that a fraction containing trimethyldecane from tomato foliage acted as a strong deterrent to egg-laying. researchgate.net Furthermore, this compound has been detected in the volatilome of livestock dung, a critical resource for dung beetles, indicating its potential function as a kairomone for locating food or habitat. csu.edu.au The compound was also found in biochar used in a study of the soil nematode Caenorhabditis elegans, suggesting its relevance in the broader soil ecosystem where insect and microbe interactions are prevalent. researchgate.net

Metabolomic Biomarker Discovery and Physiological Relevance

The analysis of volatile organic compounds is a growing field in metabolomics for the non-invasive discovery of biomarkers. The detection of this compound in various biological and environmental samples highlights its potential utility in distinguishing biological sources and indicating physiological conditions.

Differentiation of Biological Strains and Cultivars based on Volatile Signatures

The unique blend of VOCs emitted by an organism can serve as a chemical fingerprint. This compound is a component of these volatile signatures that can help differentiate between related species, cultivars, or strains.

For example, research on Arctostaphylos uva-ursi utilized its volatile profile, including this compound, to identify chemical markers that could distinguish plants from different geographical locations. mdpi.com Similarly, a study of five different varieties of herbaceous peony (Paeonia lactiflora) tea found that the volatile composition, which included this compound, varied significantly among the cultivars, allowing for their differentiation based on aroma profile. rsc.org In microbiology, the development of a reliable method for analyzing the volatile compounds from the fungus Aspergillus niger identified this compound as part of its characteristic volatile signature, useful for strain identification. researchgate.net

Table 1: Detection of this compound in Different Biological Cultivars and Strains

| Organism | Study Focus | Finding | Reference |

| Paeonia lactiflora (Herbaceous Peony) | Differentiation of tea from five cultivars | This compound was part of the unique volatile profile of each variety. | rsc.org |

| Arctostaphylos uva-ursi (Bearberry) | Characterization of plants from different Spanish locations | This compound was identified as a component of the plant's volatile profile, aiding in geographical differentiation. | mdpi.com |

| Aspergillus niger | Identification of volatile metabolites | This compound was detected as a volatile compound excreted by the fungal strain. | researchgate.net |

Contribution to Endogenous Volatile Organic Compound Profiles

This compound has been detected as an endogenous compound in human breath, where its concentration may correlate with health status. A review on the use of "breathomics" in pediatric asthma identified this compound as one of the VOCs found to be altered in the exhaled breath of asthmatic children when compared to healthy controls. researchgate.net This suggests its potential as a non-invasive biomarker for respiratory disease.

It is important to note, however, that this compound is also an exogenous compound found in indoor environments, with studies identifying it as an emission from synthetic materials like new carpets. cand.cacloudfront.net This environmental presence must be considered when evaluating its significance as an endogenous biomarker.

Biosynthetic Origins and Metabolic Pathways in Organisms

The biosynthesis of branched-chain alkanes like this compound is rooted in fatty acid metabolism. researchgate.net In microorganisms, these compounds are generally produced via pathways that modify standard fatty acid synthesis. researchgate.netnih.gov

The synthesis of the carbon backbone proceeds through the Type II Fatty Acid Synthesis (FAS) system. researchgate.net While straight-chain alkanes are built using acetyl-CoA as a primer and malonyl-CoA for chain extension, the creation of branches requires specialized initiator and lengthener molecules. researchgate.net To create methyl branches, initiators such as 2-methyl-propionyl-[acp] or 3-methylbutanoyl-[acp] can be used. researchgate.net Further branching along the chain is accomplished by incorporating methylated lengthener molecules like (S)-methyl-malonyl-[acp] during the elongation process. researchgate.net

Once the branched fatty acyl chain of the desired length is assembled, the final step in alkane formation is typically a decarboxylation reaction. In many cyanobacteria and other microbes, this is a two-step process involving an acyl-acyl carrier protein reductase (AAR), which reduces the fatty acyl-ACP to an aldehyde, followed by an aldehyde-deformylating oxygenase (ADO), which removes the carbonyl group to release the final alkane. frontiersin.org

Table 2: Key Molecular Components in Branched-Chain Alkane Biosynthesis

| Component | Type | Role in Pathway | Reference |

| 2-methyl-propionyl-[acp] | Initiator | Starts the fatty acid chain with a branch at the beginning. | researchgate.net |

| (S)-methyl-malonyl-[acp] | Lengthener | Adds a two-carbon unit with a methyl branch during chain elongation. | researchgate.net |

| Acyl-Acyl Carrier Protein Reductase (AAR) | Enzyme | Reduces the final fatty acyl-ACP to a fatty aldehyde. | frontiersin.org |

| Aldehyde-Deformylating Oxygenase (ADO) | Enzyme | Converts the fatty aldehyde into the final alkane and formate. | frontiersin.org |

Isotopic Labeling Studies to Elucidate Precursor Incorporation

Isotopic labeling is a powerful technique to trace the metabolic origins of complex molecules. In the context of insect CHC biosynthesis, labeled precursors can be introduced to an insect, and the subsequent incorporation of the isotope into the CHCs can be analyzed to identify the building blocks of these molecules.

For methyl-branched alkanes, the primary precursors for the methyl branches are derived from specific amino acids. It has been established that in many insects, propionate, derived from the catabolism of amino acids such as valine, isoleucine, and methionine, is converted to methylmalonyl-CoA. nih.gov This methylmalonyl-CoA then serves as the donor of the methyl-branched unit during fatty acid synthesis.

Despite the utility of this approach, specific isotopic labeling studies elucidating the precursor incorporation for this compound have not been reported in the available scientific literature. Such a study would be instrumental in confirming the de novo biosynthesis of this compound and identifying the specific precursors for each of the three methyl groups. For instance, by feeding insects with amino acids labeled with stable isotopes (e.g., ¹³C or ²H) and subsequently analyzing the mass spectrum of this compound, researchers could pinpoint the origin of the carbon atoms in the methyl groups at the C2, C3, and C7 positions. This would provide invaluable insights into the biosynthetic logic that dictates the intricate branching patterns of this and other multiply-methylated hydrocarbons. The absence of such specific studies highlights a significant gap in our understanding of the biosynthesis of complex CHCs.

Future Research Directions and Emerging Paradigms for 2,3,7 Trimethyldecane

Advanced Spectroscopic and Chromatographic Methodological Innovations

Future research on 2,3,7-trimethyldecane will heavily rely on the continued development of sophisticated analytical techniques capable of isomer-specific identification and quantification within complex matrices. While standard gas chromatography-mass spectrometry (GC-MS) can identify this compound, more advanced methods are needed for unambiguous characterization, especially in the presence of other C13 isomers. wikipedia.org

Innovations in two-dimensional gas chromatography (GCxGC) coupled with high-resolution mass spectrometry (HRMS) offer a promising avenue for separating and identifying closely related branched alkanes. Furthermore, advanced nuclear magnetic resonance (NMR) spectroscopy techniques, such as 2D DQF-COSY, can provide detailed structural information, even for alkanes within complex mixtures or confined in porous media. The application of these advanced NMR methods could be pivotal in elucidating the precise stereochemistry of this compound produced through biological or synthetic pathways.

Spectroscopic data for this compound, such as its Kovats Retention Index and predicted collision cross section values, provide a foundational dataset for its identification. wikipedia.orgnih.gov

Table 1: Analytical Data for this compound

| Analytical Parameter | Value | Source |

| Kovats Retention Index (semi-standard non-polar) | 1466 | NIST Mass Spectrometry Data Center wikipedia.org |

| Predicted Collision Cross Section ([M+H]+) | 151.8 Ų | CCSbase nih.gov |

| Predicted Collision Cross Section ([M+Na]+) | 155.6 Ų | CCSbase nih.gov |

| Predicted Collision Cross Section ([M-H]-) | 151.2 Ų | CCSbase nih.gov |

Future methodological innovations will likely focus on enhancing the sensitivity and resolution of these techniques to enable the detection of trace amounts of this compound and to differentiate it from its numerous structural isomers. unacademy.comnih.govwikipedia.org

Computational Chemistry and Molecular Dynamics Simulations for Structure-Reactivity Relationships

Computational chemistry and molecular dynamics simulations are poised to become indispensable tools for understanding the structure-reactivity relationships of this compound. These methods can predict various physicochemical properties and spectral data, aiding in experimental identification. For instance, computational tools can be used to predict 13C NMR chemical shifts, which can then be compared with experimental data to confirm the structure of an unknown alkane. researchgate.netplymouth.ac.uk

Molecular dynamics simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound, which are crucial for understanding its behavior in different environments, such as in biological membranes or as part of a fuel mixture. stackexchange.com These simulations can also be used to model the interactions of this compound with catalytic surfaces, which is essential for developing more efficient synthesis and degradation processes. byjus.com

A key area of future research will be the development of more accurate force fields and quantum chemical methods specifically parameterized for long-chain branched alkanes. This will enable more reliable predictions of properties such as viscosity, diffusion coefficients, and reaction energetics, thereby guiding experimental studies.

Targeted Studies on Specific Biological Functions and Ecological Roles

While the specific biological functions of this compound are not well-documented, branched alkanes are known to play various roles in biological systems. For instance, they are common components of the cuticular hydrocarbons of insects, where they can act as pheromones or protect against desiccation. stackexchange.com Future research could investigate the presence and potential signaling role of this compound in specific insect species.

Furthermore, the biodegradation of branched alkanes by microorganisms is a significant area of research with implications for bioremediation. Studies have shown that bacteria such as Nocardia cyriacigeorgica and Rhodococcus sp. can degrade branched alkanes. nih.govmasterorganicchemistry.com The degradation pathways for branched alkanes can be more complex than for their linear counterparts, often involving terminal or subterminal oxidation. organic-chemistry.orgmasterorganicchemistry.comacs.org Targeted studies could focus on identifying the specific enzymes and metabolic pathways involved in the degradation of this compound by various microbial communities. This knowledge would be crucial for developing effective bioremediation strategies for environments contaminated with branched alkanes.

Development of Sustainable Synthesis Routes

The development of sustainable and selective methods for the synthesis of highly branched alkanes like this compound is a significant challenge and a key area for future research. Traditional synthesis methods often involve multiple steps and may not be environmentally friendly. rsc.org

Emerging catalytic strategies offer promising alternatives. Research into chemo-catalytic methods for producing iso-alkanes from renewable biomass sources is gaining traction. nih.gov Another avenue is the use of Grignard reagents in multi-step syntheses to create specific branched structures. researchgate.netmasterorganicchemistry.commasterorganicchemistry.comresearchgate.net For example, a tertiary alcohol can be formed via a Grignard reaction, which is then dehydrated and hydrogenated to yield a highly branched alkane. masterorganicchemistry.com

Future research will likely focus on the development of novel catalysts and reaction pathways that can achieve high selectivity for the desired isomer, this compound, from readily available and sustainable feedstocks. This could involve the use of shape-selective zeolites or advanced organometallic catalysts. Furthermore, innovative approaches such as plasma-microdroplet synthesis are being explored for the direct functionalization of alkanes, which could open up new possibilities for the synthesis of complex branched structures.

Environmental Impact Assessments and Remediation Strategies related to Branched Alkanes

The environmental fate and impact of branched alkanes, including this compound, are of growing concern, particularly in the context of petroleum hydrocarbon contamination. Branched alkanes can be more resistant to biodegradation than their linear counterparts, potentially leading to their persistence in the environment.

Future research should focus on detailed environmental risk assessments for specific branched alkanes like this compound. This includes studying their transport and partitioning in soil and water, as well as their potential for bioaccumulation and toxicity to various organisms. While the acute toxicity of branched alkanes is generally considered low, their long-term effects are less understood. researchgate.net

In terms of remediation, advancing our understanding of the microbial degradation of branched alkanes is crucial. Identifying and engineering microorganisms with enhanced capabilities to break down these compounds could lead to more effective bioremediation technologies for contaminated sites. plymouth.ac.uk Additionally, advanced oxidation processes and other chemical remediation techniques could be optimized for the removal of persistent branched alkanes from the environment.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2,3,7-Trimethyldecane, and how can purity be optimized during preparation?

- Methodology : Use branched alkane synthesis strategies, such as alkylation of pre-existing decane frameworks or Grignard reactions with methyl-substituted intermediates. Purification via fractional distillation (optimize temperature gradients) or column chromatography (silica gel with hexane/ethyl acetate) is critical. Validate purity using GC-MS and NMR to detect methyl positional isomers .

- Key Challenge : Competing alkylation pathways may yield undesired regioisomers. Monitor reaction kinetics and adjust catalyst concentrations (e.g., Lewis acids) to favor the 2,3,7-substitution pattern .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and isomer differentiation?

- Methodology :

- ¹H/¹³C NMR : Assign methyl group environments (e.g., δ 0.8–1.5 ppm for methyl protons; DEPT-135 for quaternary carbons). Compare with computational predictions (DFT or molecular mechanics) .

- IR Spectroscopy : Identify C-H stretching modes (2800–3000 cm⁻¹) and branching-induced symmetry changes .

- Mass Spectrometry : Fragmentation patterns (e.g., m/z peaks corresponding to methyl loss) distinguish positional isomers .

Q. How can researchers safely handle this compound in laboratory settings?

- Protocols :

- Use fume hoods and PPE (nitrile gloves, lab coats) to minimize inhalation/contact risks.

- Store under inert gas (argon/nitrogen) to prevent oxidation.

- Disposal via licensed hazardous waste services compliant with EPA/ICH guidelines .

- Contingency Planning : Pre-test spill response kits (non-reactive absorbents like vermiculite) and ensure emergency eyewash stations are accessible .

Advanced Research Questions

Q. What thermodynamic properties (e.g., enthalpy of combustion, vapor pressure) are critical for modeling this compound’s behavior in fuel additives?

- Experimental Design :

- Combustion Calorimetry : Measure ΔH°combustion using adiabatic bomb calorimetry. Compare with linear alkanes to quantify branching effects on energy density .

- Vapor Pressure : Use static or dynamic methods (e.g., Antoine equation parameters derived from temperature-varied manometry) .

Q. How do steric effects from the 2,3,7-methyl groups influence reaction kinetics in catalytic cracking or oxidation studies?

- Methodology :

- Catalytic Cracking : Use fixed-bed reactors with zeolite catalysts (e.g., H-ZSM-5). Track product distribution (GC-TCD) to assess branching’s impact on β-scission rates .

- Oxidation Kinetics : Employ stopped-flow techniques with radical initiators (e.g., AIBN). Compare activation energies with less-branched analogs to isolate steric contributions .

Q. What chromatographic strategies resolve this compound from co-eluting structural isomers in complex mixtures?

- Methodology :

- GC×GC-TOFMS : Enhance separation via orthogonal phases (e.g., non-polar × mid-polar columns). Optimize modulation periods to retain isomer resolution .

- HPLC-MS : Use chiral stationary phases (e.g., cyclodextrin-based) if enantiomeric byproducts form during synthesis .

Data Presentation and Analysis

Q. How should researchers present conflicting data on this compound’s physicochemical properties in publications?

- Guidelines :

- Tables : Include columns for experimental vs. computational values, error margins, and methodology details (e.g., calorimeter model, software version) .

- Figures : Use color-coded plots (e.g., Arrhenius curves for oxidation kinetics) with error bars. Avoid overcrowding; limit structures to 2–3 in graphical abstracts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.